molecular formula C12H15ClN2 B1379702 1-[3-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride CAS No. 1431970-23-8

1-[3-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride

Cat. No.: B1379702
CAS No.: 1431970-23-8
M. Wt: 222.71 g/mol
InChI Key: YHBDLDPIHUFSOC-UHFFFAOYSA-N
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Description

1-[3-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride is a chemical compound that features a pyrrole ring attached to a phenyl group, which is further connected to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride typically involves the formation of the pyrrole ring followed by its attachment to the phenyl group and subsequent conversion to the ethanamine derivative. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group transformations to introduce the ethanamine moiety.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-[3-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or pyrrole rings are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, reduction may produce primary amines, and substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

1-[3-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[3-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The specific pathways and targets depend on the context of its use, such as in medicinal

Properties

IUPAC Name

1-(3-pyrrol-1-ylphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2.ClH/c1-10(13)11-5-4-6-12(9-11)14-7-2-3-8-14;/h2-10H,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHBDLDPIHUFSOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)N2C=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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